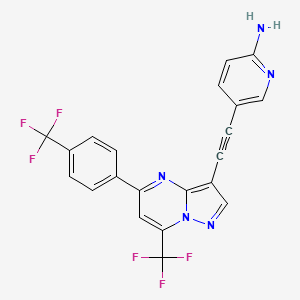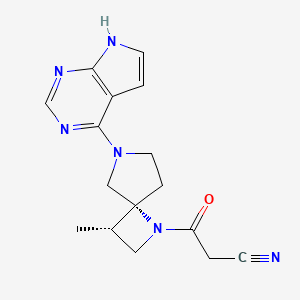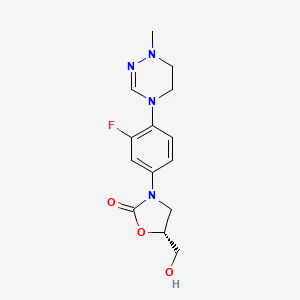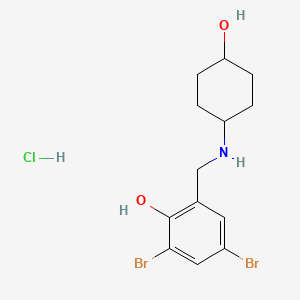
二甲基乙二肟
描述
Dimethylglyoxime is a chemical compound described by the formula CH3C(NOH)C(NOH)CH3 . It is a white powder with the molecular formula C4H8N2O2 . This colorless solid is the dioxime derivative of the diketone butane-2,3-dione (also known as diacetyl) . It is one of the first selective organic reagents applied in analytical chemistry .
Synthesis Analysis
Dimethylglyoxime can be prepared from butanone first by reaction with ethyl nitrite to give biacetyl monoxime. The second oxime is installed using sodium hydroxylamine monosulfonate .
Molecular Structure Analysis
The molecular formula of dimethylglyoxime is C4H8N2O2 . It forms a six-membered ring with two nitrogen atoms and two oxygen atoms .
Chemical Reactions Analysis
Dimethylglyoxime reacts with various metal ions . For example, nickel cation reacts with dimethylglyoxime to form an insoluble red precipitate of nickel dimethylglyoxime . It also reacts with ferrous sulfate and ammonium hydroxide to form a complex compound of iron and ammonium sulfate .
Physical And Chemical Properties Analysis
The density of dimethylglyoxime is 1.37 g/cm3 . It has a molecular weight of 116.12 g/mol . The melting point for this chemical compound is 240℃ to 241℃ . It is very less soluble in water .
科学研究应用
Catalyst in Organic Synthesis
Dimethylglyoxime is used in the preparation of a hybrid catalyst for the synthesis of organic compounds . Specifically, it is used to modify ZnFe2O4 to obtain a magnetic ZnFe2O4@dimethylglyoxime hybrid catalyst . This catalyst has been applied in the synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives .
Preparation of Nitrogen-Doped Carbon-Supported Nano-Metal Particles
Dimethylglyoxime is used as a ligand to prepare nitrogen-doped carbon-supported metal nano-particles . These particles show great promise as high-performance catalysts for novel energies, organic synthesis, environmental protection, and other fields .
Qualitative and Quantitative Determination of Nickel
Dimethylglyoxime is used for the qualitative and quantitative determination of nickel by gravimetric analysis . This makes it a valuable tool in analytical chemistry.
Separation of Palladium from Other Metals
This compound finds application in the separation of palladium from other metals such as tin, gold, rhodium, and iridium . This is due to its ability to form a red precipitate with palladium(II) ions, which can be easily separated.
Detection of Bismuth
Dimethylglyoxime is also useful in the detection of bismuth . This is because it forms a red precipitate with bismuth(III) ions, which can be used to confirm the presence of bismuth.
Synthesis of Metal Nanoparticles
The compound is used in the synthesis of metal nanoparticles such as Pd, Ni, Cu, and Fe . These nanoparticles are prepared by the pyrolysis of the corresponding clathrate of ions and dimethylglyoxime .
安全和危害
未来方向
Dimethylglyoxime has been used in the synthesis of room-temperature self-healing polyurethanes . It has also been used in the preparation of nitrogen-doped carbon-supported metal nanoparticles . These applications suggest potential future directions for the use of dimethylglyoxime in materials science and environmental remediation .
属性
IUPAC Name |
(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQDUKBUKFFRO-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] | |
| Record name | Dimethylglyoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00069 [mmHg] | |
| Record name | Dimethylglyoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethylglyoxime | |
CAS RN |
17117-97-4, 95-45-4 | |
| Record name | Dimethylglyoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017117974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanedione, 2,3-dioxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedione dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLGLYOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2971MFT1KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does dimethylglyoxime interact with nickel?
A1: Dimethylglyoxime acts as a bidentate ligand, forming a chelate complex with nickel ions [, , ]. In an alkaline solution, two molecules of dimethylglyoxime lose a proton each and coordinate to the nickel ion through the nitrogen atoms of the oxime groups, forming a stable, intensely colored red complex, bis(dimethylglyoximato)nickel(II) [, , , ].
Q2: What are the downstream effects of dimethylglyoxime-nickel complex formation?
A2: The formation of the intensely colored red complex serves as a qualitative and quantitative indicator for the presence of nickel [, , , ]. This characteristic color reaction enables the detection of minute quantities of nickel in various matrices, including alloys, biological samples, and environmental samples [, , ].
Q3: What is the molecular formula and weight of dimethylglyoxime?
A3: The molecular formula of dimethylglyoxime is C4H8N2O2, and its molecular weight is 116.12 g/mol [].
Q4: What spectroscopic data are available for dimethylglyoxime and its complexes?
A4: Dimethylglyoxime and its complexes have been extensively studied using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule and their coordination modes in complexes [, , ]. Studies have shown that in metal complexes, dimethylglyoxime coordinates through the nitrogen atoms of the oxime groups, evidenced by shifts in the characteristic IR bands [, , ].
- Ultraviolet-visible (UV-vis) spectroscopy: The formation of the red nickel-dimethylglyoxime complex is associated with a distinct absorption band in the visible region, allowing for quantitative analysis of nickel content using spectrophotometry [, , ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and electronic environment of dimethylglyoxime and its complexes []. Studies have investigated the electronic transmission effects in cobalt(III) dimethylglyoxime complexes using NMR [].
- Electron Spin Resonance (ESR) spectroscopy: ESR spectroscopy has been utilized to study the radical species generated upon irradiation of dimethylglyoxime crystals, providing insights into their structure and reactivity [, ].
Q5: Have there been any computational studies on dimethylglyoxime and its complexes?
A5: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and bonding properties of dimethylglyoxime complexes, particularly in relation to their catalytic activity []. These studies have provided insights into the factors influencing the bond dissociation energies of metal-carbon bonds in cobaloximes, which are relevant to their role as models for coenzyme B12 [].
Q6: What analytical methods are commonly used to determine nickel using dimethylglyoxime?
A6: Several analytical methods utilize the nickel-dimethylglyoxime complex formation for nickel determination:
- Spectrophotometry: The most common method involves measuring the absorbance of the red complex at a specific wavelength (usually around 445 nm) using a UV-Vis spectrophotometer [, , , ]. This method is simple, sensitive, and widely employed for routine analysis.
- Gravimetry: Nickel can be precipitated quantitatively as the red nickel-dimethylglyoxime complex, which can be filtered, dried, and weighed for gravimetric determination []. This method is less common than spectrophotometry but offers high accuracy for higher nickel concentrations.
- Electrochemical techniques: Electrochemical methods, such as voltammetry, have also been explored for nickel determination using dimethylglyoxime as a complexing agent [, ]. These methods offer advantages in terms of sensitivity and selectivity.
Q7: What are the limitations of using dimethylglyoxime for nickel analysis?
A7: Although dimethylglyoxime is a highly selective reagent for nickel, some interferences may arise from other metal ions, particularly those forming colored complexes in alkaline solutions, such as copper, cobalt, and iron [, , ]. These interferences can often be minimized by adjusting the pH, using masking agents, or employing separation techniques before analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















